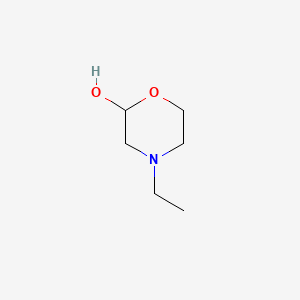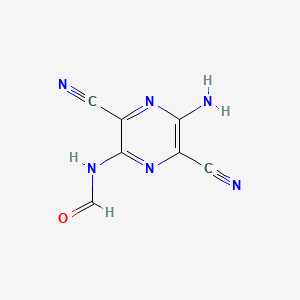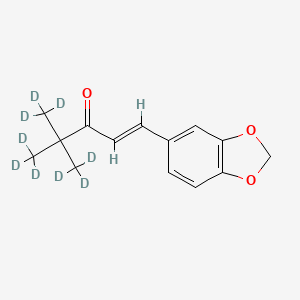
2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester (2-(4-FPA-d4-EtOAc)) is an organic compound belonging to the family of carboxylic esters. It is a fluorinated derivative of acetic acid and is used in a variety of scientific research applications. 2-(4-FPA-d4-EtOAc) is an important compound for peptide synthesis, and is also used in the synthesis of other organic compounds. It is also used as a reagent for studying enzyme kinetics and for studying biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
2-(4-Fluorophenoxy) acetic acid is synthesized by refluxing 4-fluoro-phenol with ethyl chloroacetate, resulting in a compound that crystallizes in the monoclinic crystal system. This process offers insights into the molecular stability and reactivity of the compound through crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks, and Density Functional Theory (DFT) studies. These analyses are crucial for understanding the kinetic stability and chemical reactivity of the molecule, making it relevant for various scientific and industrial applications (Prabhuswamy et al., 2021).
Advanced Material Synthesis
The compound is a key intermediate in the synthesis of novel materials, such as disperse dyes and metallomesogenic complexes. Its utility extends to the development of novel styryl dyes with specific fluorescence in solution and dyeing properties on polyester, highlighting its significance in the textile industry. Furthermore, its role in producing copper(II) metallomesogenic complexes signifies its potential in creating advanced materials with unique electrochemical properties (Rangnekar & Sabnis, 2007; Kovganko & Kovganko, 2013).
Drug Synthesis and Pharmacological Research
In pharmacological research, this compound's derivatives are explored for their potential in drug synthesis, particularly as anti-asthma drugs. The enzymatic hydrolysis of its methyl ester variant represents the final step in the production of certain drugs, demonstrating the compound's relevance in developing new therapeutic agents. This enzymatic process underlines the innovative approaches to drug synthesis, offering a green alternative to traditional chemical synthesis methods (Bevilaqua et al., 2004).
Enantioselective Synthesis
The compound plays a crucial role in the enantioselective synthesis of chiral esters, serving as an intermediate in producing specific retinoic acid receptor agonists. This aspect of research underscores the compound's utility in creating enantiomerically pure substances, which are pivotal in the pharmaceutical industry for developing drugs with targeted efficacy and minimized side effects (Patel et al., 2002).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester involves the conversion of 4-fluorophenol to 4-fluoroanisole, followed by the reaction of 4-fluoroanisole with ethyl bromoacetate to form ethyl 2-(4-fluorophenoxy)acetate. Finally, the ethyl 2-(4-fluorophenoxy)acetate is hydrolyzed to obtain 2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester.", "Starting Materials": ["4-fluorophenol", "sodium hydroxide", "iodomethane", "magnesium", "ethyl bromoacetate", "diethyl ether", "hydrochloric acid", "sodium bicarbonate", "water", "sodium chloride", "sodium sulfate"], "Reaction": ["Step 1: Conversion of 4-fluorophenol to 4-fluoroanisole", "4-fluorophenol + sodium hydroxide + iodomethane → 4-fluoroanisole", "Step 2: Reaction of 4-fluoroanisole with ethyl bromoacetate", "4-fluoroanisole + ethyl bromoacetate + magnesium → ethyl 2-(4-fluorophenoxy)acetate", "Step 3: Hydrolysis of ethyl 2-(4-fluorophenoxy)acetate", "ethyl 2-(4-fluorophenoxy)acetate + hydrochloric acid + sodium bicarbonate + water → 2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester + sodium chloride + magnesium sulfate"] } | |
Número CAS |
1346598-92-2 |
Fórmula molecular |
C10H11FO3 |
Peso molecular |
202.218 |
Nombre IUPAC |
ethyl 2-(2,3,5,6-tetradeuterio-4-fluorophenoxy)acetate |
InChI |
InChI=1S/C10H11FO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3/i3D,4D,5D,6D |
Clave InChI |
JZLDBMSPNHYJEW-LNFUJOGGSA-N |
SMILES |
CCOC(=O)COC1=CC=C(C=C1)F |
Sinónimos |
(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester; (p-Fluorophenoxy-d4)-acetic Acid Ethyl Ester; (4-Fluorophenoxy-d4)acetic Acid Ethyl Ester; Ethyl (4-Fluorophenoxy-d4)acetate; Ethyl 2-(4-Fluorophenoxy-d4)acetate; Ethyl p-Fluorophenoxyacetate-d4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(E,2S,3R)-2-amino-3-hydroxypentadec-4-enyl] dihydrogen phosphate](/img/structure/B584149.png)

![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,5-diol](/img/structure/B584154.png)

![(2Z)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B584158.png)


